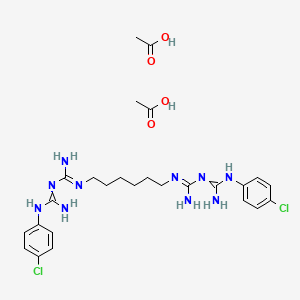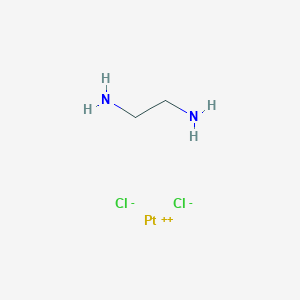
Dichloro(ethylenediamine)platinum(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diamine;platinum(2+);dichloride typically involves the reaction of platinum(II) chloride with ethane-1,2-diamine in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as:
PtCl2+2en→Pt(en)2Cl2
where “en” stands for ethane-1,2-diamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to optimize yield and purity. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality ethane-1,2-diamine;platinum(2+);dichloride .
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(ethylenediamine)platinum(II) undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, ammonia, or other amines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, leading to changes in the oxidation state of the metal.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aqueous ammonia, hydrochloric acid, and other coordinating ligands. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from reactions involving ethane-1,2-diamine;platinum(2+);dichloride depend on the specific reaction conditions and reagents used. For example, substitution reactions with ammonia can yield ammine complexes of platinum .
Aplicaciones Científicas De Investigación
Dichloro(ethylenediamine)platinum(II) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with DNA and inhibit cell division.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of ethane-1,2-diamine;platinum(2+);dichloride involves its interaction with target molecules, such as DNA in biological systems. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is the basis for its potential use in cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
Dichlorobis(ethylenediamine)cobalt(III) chloride: Similar coordination complex with cobalt instead of platinum.
Tris(ethylenediamine)chromium(III) chloride: Contains chromium as the central metal ion.
Tetraamminediaquacobalt(III) chloride: Another cobalt-based coordination complex with different ligands.
Uniqueness
Dichloro(ethylenediamine)platinum(II) is unique due to the presence of platinum, which imparts distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
ethane-1,2-diamine;platinum(2+);dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2ClH.Pt/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMABILRJNNFCPG-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.[Cl-].[Cl-].[Pt+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Cl2N2Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14096-51-6 |
Source


|
| Record name | Dichloro(ethylenediamine)platinum(II) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14096-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
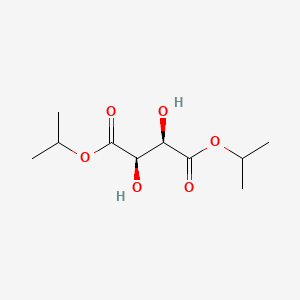
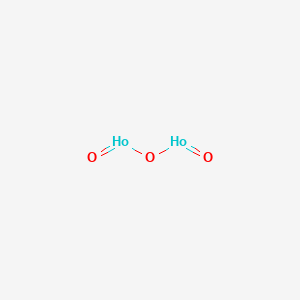
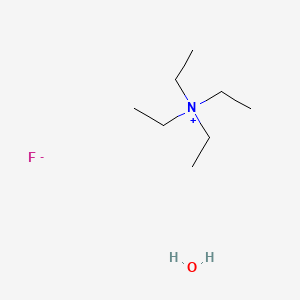
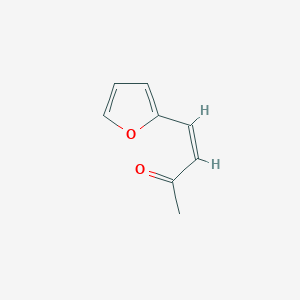




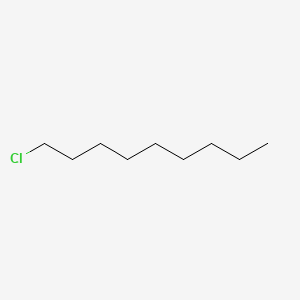
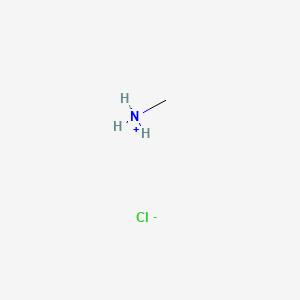


![Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, [1S-(1alpha,2beta,5alpha)]-](/img/structure/B7799610.png)
